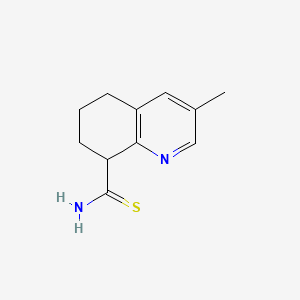

Tiquinamide

描述

Structure

3D Structure

属性

CAS 编号 |

53400-67-2 |

|---|---|

分子式 |

C11H14N2S |

分子量 |

206.31 g/mol |

IUPAC 名称 |

3-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide |

InChI |

InChI=1S/C11H14N2S/c1-7-5-8-3-2-4-9(11(12)14)10(8)13-6-7/h5-6,9H,2-4H2,1H3,(H2,12,14) |

InChI 键 |

AIMIAJHGOMWBQG-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(CCC2)C(=S)N)N=C1 |

规范 SMILES |

CC1=CC2=C(C(CCC2)C(=S)N)N=C1 |

同义词 |

3-methyl-5,6,7,8-tetrahydroquinoline-8-thiocarboxamide tiquinamide tiquinamide monohydrochloride tiquinamide oxalate tiquinamide tartrate (1:1) |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of Tiquinamide

Established Synthetic Routes to the Core Structure

The assembly of the Tiquinamide molecule hinges on the sequential or convergent construction of its key components: the 3-methyl-5,6,7,8-tetrahydroquinoline (B1330186) scaffold and the 8-carbothioamide group.

Strategies for Tetrahydroquinoline Moiety Formation

The formation of the 3-methyl-5,6,7,8-tetrahydroquinoline core is a crucial step in the synthesis of this compound. A key strategy for constructing similar 5,6,7,8-tetrahydroquinoline-8-carboxamides and their thio-analogues involves the use of an 8-lithio-derivative of a pre-formed 5,6,7,8-tetrahydroquinoline (B84679). This organolithium intermediate serves as a potent nucleophile for subsequent functionalization at the 8-position. youtube.com

The initial synthesis of the 3-methyl-5,6,7,8-tetrahydroquinoline precursor can be achieved through various methods for constructing substituted quinolines followed by reduction of the pyridine (B92270) ring.

N-Methylation Protocols

While the nitrogen atom in the tetrahydroquinoline ring of this compound is unsubstituted, N-methylation is a common transformation for analogous compounds. Standard N-methylation protocols can be applied to the tetrahydroquinoline nitrogen. These methods typically involve the use of a methylating agent in the presence of a base.

Table 1: Common N-Methylation Protocols for Tetrahydroquinolines

| Methylating Agent | Base | Solvent | General Remarks |

| Methyl iodide (CH₃I) | Potassium carbonate (K₂CO₃), Sodium hydride (NaH) | Acetonitrile (B52724), DMF, THF | A widely used and effective method. |

| Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | Sodium hydroxide (B78521) (NaOH), Potassium carbonate (K₂CO₃) | Dichloromethane, Water | A potent but toxic methylating agent. |

| Formaldehyde/Formic acid (Eschweiler-Clarke reaction) | - | - | A reductive amination method that is mild and avoids quaternary ammonium (B1175870) salt formation. |

Introduction of the Carbothioamide Functionality

A direct and efficient method for introducing the carbothioamide group at the 8-position of the tetrahydroquinoline ring has been reported. youtube.com This method utilizes the 8-lithio-derivative of the corresponding 5,6,7,8-tetrahydroquinoline.

The key transformation involves the reaction of the 8-lithio-5,6,7,8-tetrahydroquinoline with an appropriate isothiocyanate. For the synthesis of a primary carbothioamide like this compound, trimethylsilyl (B98337) isothiocyanate can be employed, followed by mild hydrolysis to yield the desired product. youtube.com

Reaction Scheme:

Formation of the 8-lithio derivative: 3-methyl-5,6,7,8-tetrahydroquinoline + n-Butyllithium → 8-Lithio-3-methyl-5,6,7,8-tetrahydroquinoline

Reaction with an isothiocyanate source: 8-Lithio-3-methyl-5,6,7,8-tetrahydroquinoline + Trimethylsilyl isothiocyanate → Intermediate adduct

Hydrolysis: Intermediate adduct + H₂O → 3-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide (this compound)

Advanced and Novel Synthetic Approaches

While the established routes provide a reliable means of synthesizing the this compound core, contemporary organic synthesis seeks more efficient and versatile methodologies. Advanced approaches to the synthesis of substituted tetrahydroquinolines, which could be adapted for this compound, focus on principles of atom economy, step economy, and the introduction of molecular diversity.

Recent advancements in the synthesis of substituted tetrahydroquinolines include:

Domino Reactions: Multi-component reactions that allow for the construction of the tetrahydroquinoline skeleton in a single synthetic operation from simple starting materials.

Catalytic Asymmetric Synthesis: The use of chiral catalysts to produce enantiomerically enriched tetrahydroquinolines, which is of significant importance for pharmaceutical applications.

C-H Activation/Functionalization: Direct functionalization of the tetrahydroquinoline core by activating and replacing a C-H bond, which can provide access to novel analogues.

While not yet specifically reported for this compound, these modern synthetic strategies hold the potential for developing more streamlined and innovative routes to this compound and its derivatives.

Chemical Reactivity and Derivatization Pathways

The chemical reactivity of this compound is primarily dictated by the carbothioamide group, with the sulfur atom being a key site for chemical transformations.

Nucleophilic Substitution Reactions of the Sulfur Atom

The sulfur atom of the carbothioamide functionality in this compound is nucleophilic and can participate in a variety of reactions. msu.edu This reactivity allows for the derivatization of this compound at the sulfur position.

Thioamides can be alkylated at the sulfur atom with alkyl halides to form thioimidate salts. These intermediates can then be hydrolyzed to the corresponding amides or can react with other nucleophiles.

Table 2: Potential Nucleophilic Substitution Reactions at the Sulfur Atom of this compound

| Reagent | Product Type | Potential Application |

| Alkyl halides (e.g., CH₃I) | S-Alkyl thioimidate salt | Intermediate for further functionalization, conversion to amides. |

| Oxidizing agents (e.g., H₂O₂, m-CPBA) | Oxo-derivatives (sulfines, sulfenes) | Modification of electronic and steric properties. |

| Michael acceptors | S-Adducts | Formation of new carbon-sulfur bonds. |

The nucleophilicity of the sulfur atom in the carbothioamide group is a key feature that enables the chemical derivatization of this compound, offering pathways to a range of analogues with potentially modified biological activities. Further research into these reactions would provide a more comprehensive understanding of the chemical space accessible from this parent compound.

Dehydration Reactions and Thiazole (B1198619) Derivative Formation

The thioamide functional group in this compound serves as a key precursor for the synthesis of thiazole derivatives. A prominent method for this transformation is the Hantzsch thiazole synthesis, a classic and widely utilized reaction in heterocyclic chemistry. nih.govchemhelpasap.comsynarchive.com This reaction involves the condensation of a thioamide with an α-haloketone, followed by a dehydration step to yield the corresponding thiazole. nih.govresearchgate.net

The proposed mechanism for the Hantzsch synthesis begins with the nucleophilic sulfur atom of the thioamide attacking the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, leading to a hydroxythiazoline intermediate. Subsequent acid-catalyzed dehydration of this intermediate results in the formation of the aromatic thiazole ring. nih.gov

Applied to this compound, this methodology would involve its reaction with a suitable α-haloketone (e.g., chloroacetone (B47974) or phenacyl bromide) to generate a novel thiazole-fused tetrahydroquinoline derivative. Such a transformation would significantly alter the chemical properties and potential biological activity of the parent molecule.

Hypothetical Reaction Scheme: Hantzsch Thiazole Synthesis with this compound

Image of the hypothetical reaction of this compound with an alpha-haloketone to form a thiazole derivative.

The following table provides representative examples of the Hantzsch thiazole synthesis, illustrating the general reaction conditions and yields for the formation of various thiazole derivatives from different thioamides and α-haloketones. It is important to note that these are general examples and not specific to this compound.

| Thioamide | α-Haloketone | Solvent | Temperature (°C) | Yield (%) |

| Thioacetamide | Chloroacetone | Ethanol | Reflux | 85 |

| Thiobenzamide | Phenacyl bromide | Methanol | Room Temp | 92 |

| Thiourea | 2-Bromoacetophenone | Ethanol | 100 | High |

Oxidation Reactions of the Nitrogen in the Tetrahydroquinoline Ring

The tetrahydroquinoline moiety of this compound contains a tertiary amine nitrogen atom that is susceptible to oxidation. The oxidation of such nitrogen heterocycles can lead to various products, including N-oxides, or dehydrogenated products like dihydroquinolines or fully aromatic quinolines, depending on the oxidant and reaction conditions used. nih.govnih.gov

Common oxidizing agents for the N-oxidation of tertiary amines include hydrogen peroxide, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and flavin-catalyzed hydrogen peroxide systems. asianpubs.orgresearchgate.netmdpi.com The resulting N-oxides are valuable synthetic intermediates and can exhibit different pharmacological properties compared to the parent amine.

Alternatively, dehydrogenation of the tetrahydroquinoline ring can be achieved using reagents such as manganese dioxide (MnO₂). nih.govcommonorganicchemistry.com This reaction would lead to the formation of a dihydroquinoline or, with more extensive oxidation, the corresponding aromatic quinoline (B57606) derivative of this compound. Such a transformation would introduce aromaticity into the heterocyclic ring, significantly impacting the molecule's planarity, electronic properties, and receptor-binding capabilities.

Hypothetical Reaction Scheme: Oxidation of this compound's Tetrahydroquinoline Ring

Image of the hypothetical oxidation of the nitrogen in this compound's tetrahydroquinoline ring to form an N-oxide or a quinoline derivative.

The table below presents general examples of the oxidation of tetrahydroquinoline derivatives to illustrate the types of reagents used and the typical products obtained. These examples are intended to be illustrative and are not specific to this compound.

| Substrate | Oxidizing Agent | Solvent | Product |

| 1,2,3,4-Tetrahydroquinoline | Manganese Dioxide (MnO₂) | Dichloromethane | Quinoline |

| N-Methyl-1,2,3,4-tetrahydroquinoline | m-CPBA | Chloroform | N-Methyl-1,2,3,4-tetrahydroquinoline N-oxide |

| Substituted Tetrahydroquinoline | Oxygen (O₂) / Catalyst | Acetonitrile | Corresponding Quinoline |

Mechanistic Elucidation of Tiquinamide S Biological Activity

Mechanisms of Gastric Acid Secretion Inhibition

Tiquinamide has demonstrated potent gastric antisecretory activity across a number of animal species, effectively inhibiting both basal and stimulated acid production. ncats.io Its broad, non-selective antisecretory profile suggests a mechanism of action that is distinct from traditional acid-suppressing agents.

The final step in gastric acid secretion is mediated by the H+/K+-ATPase, commonly known as the proton pump, located on the apical membrane of gastric parietal cells. tg.org.aunih.gov This enzyme is the direct target for proton pump inhibitors (PPIs), which covalently bind to it and cause irreversible inactivation. nih.gov

While this compound is a powerful inhibitor of gastric acid secretion, its mechanism appears to differ from that of classical PPIs. Current research does not indicate a direct, covalent-binding interaction with the H+/K+-ATPase in the same manner as drugs like omeprazole. Instead, its potent and broad inhibitory action suggests it may influence an upstream signaling pathway that ultimately regulates the activity of the proton pump, rather than binding directly to the enzyme itself. The precise molecular interaction, if any, between this compound and the H+/K+-ATPase has not been fully elucidated.

Gastric acid secretion is regulated by a complex interplay of stimulatory signals, including acetylcholine (B1216132) (muscarinic receptors), gastrin, and histamine (B1213489) (H2 receptors). nih.gov Many antisecretory drugs function by antagonizing these specific pathways. However, studies have shown that this compound has no significant anticholinergic activity and functions as only a weak histamine H2 antagonist. ncats.io Its potency in inhibiting basal acid secretion is substantially greater than that of established H2-receptor antagonists, indicating its primary mechanism does not rely on blocking the histamine pathway. ncats.io This lack of interaction with key receptor systems, combined with its wide-ranging efficacy, points toward a novel mechanism of action distinct from these complementary enzymatic pathways.

The autonomic nervous system plays a crucial role in regulating digestive functions, including gastric secretion. However, evidence suggests that this compound's antisecretory effects are not a result of direct action on this system. Pharmacological investigations in isolated tissues have not detected other effects that would be expected from a compound acting directly on the peripheral autonomic nervous system. ncats.io This has led researchers to conclude that a direct autonomic influence is an unlikely mechanism for this compound's primary biological activity. ncats.io

A compelling hypothesis for this compound's mechanism of action is its potential role as a dopamine (B1211576) agonist. ncats.io Research has demonstrated that dopamine agonists can exert protective effects against duodenal ulceration and reduce gastric acid secretion. ncats.ionih.gov Studies in animal models have shown that centrally administered dopamine and other dopamine agonists, such as apomorphine, can dose-dependently decrease both the volume and concentration of gastric acid. nih.govnih.govcapes.gov.br This centrally-mediated inhibition of acid secretion by dopamine receptor stimulation presents a plausible pathway for this compound's effects. nih.gov This proposed mechanism aligns with this compound's profile as a potent inhibitor that does not act via the primary cholinergic or histaminergic pathways.

Table 1: Summary of this compound's Effects on Gastric Acid Secretion in Preclinical Models

| Species | Secretion Stimulant | Effect of this compound | Reference |

|---|---|---|---|

| Rat (conscious) | Basal, Betazole, Carbachol, Histamine | Marked inhibition of volume and concentration | ncats.io |

| Guinea-pig (conscious) | Basal, Betazole, Carbachol, Histamine | Marked inhibition of volume and concentration | ncats.io |

| Cat (anesthetized) | Betazole, Carbachol, Histamine | Marked inhibition of chemically-stimulated secretion | ncats.io |

| Dog (anesthetized) | Betazole, Carbachol, Histamine | Marked inhibition of chemically-stimulated secretion | ncats.io |

| Monkey (anesthetized) | Betazole, Carbachol, Histamine | Marked inhibition of chemically-stimulated secretion | ncats.io |

| Dog (Heidenhain-pouch) | Betazole, Gastrin tetrapeptide | Marked activity against stimulated secretion | ncats.io |

Modulation of Myeloid-Derived Suppressor Cell (MDSC) Activity

Beyond its gastrointestinal effects, this compound has been identified as a modulator of the immune system, specifically targeting Myeloid-Derived Suppressor Cells (MDSCs). MDSCs are a heterogeneous population of immature myeloid cells that accumulate during pathological conditions like cancer and chronic inflammation, where they suppress T-cell responses and facilitate disease progression. nih.gov

Research has demonstrated that this compound can decrease the infiltration and accumulation of MDSCs. nih.gov This activity is linked to its interaction with the S100A9 protein, a key regulator of MDSC trafficking and function. nih.gov S100A9, often in a complex with S100A8, is a damage-associated molecular pattern (DAMP) protein that promotes the recruitment and suppressive activity of MDSCs within tumor microenvironments. nih.govnih.govfrontiersin.org

In preclinical mouse tumor models, a reduction in S100A8/A9 has been shown to decrease MDSC accumulation. nih.gov The ability of this compound to target S100A9 is therefore significant, as it interferes with a critical pathway for the establishment of an immunosuppressive environment. nih.govnih.gov By inhibiting this pathway, this compound can potentially restore antitumor immune responses that are otherwise dampened by MDSCs.

Table 2: Research Findings on this compound's Modulation of MDSC Activity

| Finding | Mechanism/Target | Implication in Preclinical Models | Reference(s) |

|---|---|---|---|

| Decreased MDSC Infiltration | Targeting S100A9 | Reduction of MDSC accumulation in mouse tumor models. | nih.gov |

| Inhibition of MDSC Accumulation | Targeting S100A9, a protein essential for MDSC recruitment and function. | S100A9 deficiency in mice leads to potent antitumor immune responses and tumor rejection due to lack of MDSC accumulation. | nih.govnih.gov |

Molecular Targeting of S100A9 and S100A8/A9 Proteins

This compound exerts its biological effects through direct interaction with the S100 family of calcium-binding proteins, specifically S100A9 and the S100A8/A9 heterodimer, also known as calprotectin. nih.govfrontiersin.org These proteins are key players in inflammatory processes and are abundantly expressed in myeloid cells like neutrophils and monocytes. frontiersin.org

The binding of this compound to S100A9 is a critical event in its mechanism of action. nih.gov This interaction has been shown to occur in the presence of zinc and calcium ions. nih.gov By binding to S100A9, this compound effectively blocks the interaction between S100A9 and its receptors, namely the Toll-like receptor 4 (TLR4) and the receptor for advanced glycation end products (RAGE). nih.govnih.gov The S100A8/A9 heterodimer also exhibits a high binding affinity for these receptors. nih.gov The interaction between S100 proteins and RAGE, particularly the V domain of RAGE, is a known factor in promoting cell proliferation. plos.org

The S100A8 and S100A9 proteins can exist as homodimers, but they predominantly form a stable heterodimer (S100A8/A9). frontiersin.org This complex plays a significant role in modulating the inflammatory response by stimulating the recruitment of leukocytes and inducing the secretion of cytokines. frontiersin.org

The molecular structure of S100A8 and S100A9 proteins includes two EF-hand calcium-binding motifs. mdpi.com The binding of calcium to these sites induces conformational changes that allow the proteins to interact with their targets. plos.org The S100A8/A9 heterodimer possesses a unique high-affinity zinc-binding site at the subunit interface, which is not present in the individual homodimers. mdpi.com

Table 1: this compound's Molecular Interactions

| Molecule | Binding Partner(s) | Effect of Interaction | Key Ions Involved |

|---|---|---|---|

| This compound | S100A9 | Inhibition of S100A9 binding to TLR4 and RAGE nih.govnih.gov | Zinc, Calcium nih.gov |

| S100A9 | TLR4, RAGE | Pro-inflammatory signaling uniprot.orguniprot.org | |

| S100A8/A9 | TLR4, RAGE | Pro-inflammatory signaling nih.gov | |

| S100A8 | TLR4 | Transmembrane signaling nih.gov |

Implications for Tumor Microenvironment Immunoregulation

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells that influences tumor growth and progression. wikipedia.org A key feature of the TME in many cancers is the presence of an immunosuppressive milieu that allows cancer cells to evade the host's immune system. frontiersin.org Myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) are major components of this immunosuppressive environment. nih.gov

This compound's ability to target S100A9 and S100A8/A9 has significant implications for immunoregulation within the TME. nih.gov S100A9, expressed by both myeloid and tumor cells, is crucial for the accumulation and activation of MDSCs and TAMs. nih.gov By blocking S100A9, this compound can reduce the infiltration and accumulation of MDSCs in the tumor. researchgate.netnih.gov This leads to a shift in the balance of immune cells, favoring a less immunosuppressive and more anti-tumor phenotype. nih.gov

Specifically, this compound has been shown to influence the polarization of TAMs, shifting them from a pro-angiogenic and immunosuppressive M2 phenotype towards a pro-inflammatory M1 phenotype. researchgate.net M2 macrophages are known to promote tumor invasion and metastasis by secreting factors like TGF-β and VEGF, while M1 macrophages can enhance anti-tumor immune responses. frontiersin.org

The targeting of S100A9 by this compound also impacts T-cell function. By modulating the myeloid cell population, this compound treatment can lead to increased T-cell proliferation and functionality. researchgate.net This is significant because an effective anti-tumor immune response often relies on the activity of cytotoxic T lymphocytes (CD8+ T cells). plos.org

Table 2: Effects of this compound on the Tumor Microenvironment

| Cell Type/Process | Effect of this compound | Underlying Mechanism |

|---|---|---|

| Myeloid-Derived Suppressor Cells (MDSCs) | Decreased infiltration and accumulation researchgate.netnih.gov | Inhibition of S100A9, a key factor in MDSC recruitment and activation nih.govresearchgate.net |

| Tumor-Associated Macrophages (TAMs) | Shift from M2 to M1 phenotype researchgate.net | Modulation of myeloid cells through S100A9 targeting nih.govresearchgate.net |

| T-Cells | Increased proliferation and functionality researchgate.net | Indirect effect via modulation of the immunosuppressive myeloid cell population researchgate.net |

| Angiogenesis | Inhibition nih.gov | Effects on regulatory myeloid cells and potential reduction of HIF-1 controlled genes nih.gov |

Exploratory Pharmacological Activities in Preclinical Settings

Neuroprotective Effects in Experimental Models

While the primary focus of this compound research has been in oncology, its anti-inflammatory properties suggest potential applications in other therapeutic areas, including neuroprotection. Neurodegenerative diseases are often characterized by chronic inflammation, oxidative stress, and neuronal cell death. mdpi.com Preclinical studies using various experimental models have demonstrated the neuroprotective potential of agents that can mitigate these processes. nih.govatenaeditora.com.brfrontiersin.org

The mechanism of action of this compound, involving the inhibition of the pro-inflammatory S100A9 protein, aligns with strategies aimed at reducing neuroinflammation. S100A8/A9 has been implicated in various inflammatory conditions and can activate signaling pathways that lead to the production of pro-inflammatory cytokines. frontiersin.orgfrontiersin.org By blocking this cascade, this compound could potentially protect neurons from inflammatory damage. While direct preclinical evidence for this compound in specific neurodegenerative models is not extensively detailed in the provided context, the rationale for its neuroprotective potential is based on its well-established anti-inflammatory mechanism. The development of neuroprotective agents is a critical area of research, with many studies focusing on counteracting the biochemical and molecular events that lead to irreversible ischemic damage. explorationpub.com

Antiproliferative and Anticancer Activities in Cell Lines and In Vitro Systems

In vitro studies have shown that this compound can inhibit the growth and colony formation of tumor cells. researchgate.net For instance, in multiple myeloma cell lines, this compound treatment led to a significant decrease in cancer cell proliferation. researchgate.net This antiproliferative effect was associated with the inhibition of c-MYC, an important oncogene, and an increase in the expression of p27, a cell cycle inhibitor. researchgate.net

The compound has been evaluated as being significantly more potent as an anti-tumor agent than its predecessor, linomide, in preclinical models of prostate cancer and other solid tumors. researchgate.net this compound's antiproliferative properties have been observed across a range of cancer types in preclinical settings. researchgate.net

Table 3: Preclinical Antiproliferative and Anticancer Findings for this compound

| Model System | Observed Effects | Associated Molecular Changes |

|---|---|---|

| Multiple Myeloma Cell Lines (in vitro) | Decreased cell proliferation and colony formation researchgate.net | Inhibition of c-MYC, increased p27 expression researchgate.net |

| Prostate Cancer and other Solid Tumor Models (preclinical) | Anti-tumor, anti-angiogenic, and immune-modulatory properties researchgate.net | Not specified in detail |

Preclinical Pharmacokinetics and Disposition of Tiquinamide

Absorption Profiles in Animal Models (e.g., Rat, Patas Monkey)

Studies in both rats and patas monkeys have demonstrated that tiquinamide is absorbed rapidly and extensively. nih.gov In anesthetized, pylorus-ligated patas monkeys, gastric absorption of this compound was observed. surrey.ac.uk However, in conscious patas monkeys, gastric absorption occurred with some inconsistency. surrey.ac.uk It was also noted that this compound does not have a significant impact on the rate of gastric emptying in the patas monkey. surrey.ac.uk

Following absorption, the major site for the localization of radioactivity from labeled this compound was found to be the stomach in both rats and patas monkeys. nih.gov Plasma protein binding was observed in both species, with this compound being 50-60% bound to rat plasma proteins and 50-75% bound to monkey plasma proteins. nih.gov The elimination of the unchanged drug from plasma was rapid, with half-lives of 1.6 hours in rats and 0.7 hours in patas monkeys. nih.gov

| Species | Plasma Protein Binding | Plasma Elimination Half-life (Unchanged Drug) |

| Rat | 50-60% nih.gov | 1.6 hours nih.gov |

| Patas Monkey | 50-75% nih.gov | 0.7 hours nih.gov |

Metabolic Pathways and Metabolite Identification Across Species

This compound undergoes extensive metabolism, with several key pathways identified across different species, including rats and patas monkeys. surrey.ac.uk

ω-Oxidation of the 3-Methyl Group

A common metabolic route for this compound in both rats and patas monkeys is the ω-oxidation of the 3-methyl group. surrey.ac.uk This process leads to the formation of the corresponding carboxylic acid. surrey.ac.uk

Allylic Hydroxylation and Subsequent Conjugation (e.g., Glucuronidation)

Allylic hydroxylation is another significant metabolic pathway, resulting in a 5-hydroxylated product. surrey.ac.uk This metabolite is then further processed through conjugation, specifically with glucuronic acid. surrey.ac.uk

Desulphuration of the Thioamide Moiety

The thioamide group of this compound can undergo desulphuration. surrey.ac.uk This transformation, which can occur through chemical or metabolic means, results in the formation of a nitrile. surrey.ac.uk

Aromatization of the Saturated Ring

Aromatization of the saturated ring of the this compound molecule has been observed as a metabolic pathway in rats. surrey.ac.uk Interestingly, this pathway was not detected in the patas monkey. surrey.ac.uk

Elimination and Excretion Dynamics in Animal Species (e.g., Urinary, Faecal)

The elimination and excretion of this compound and its metabolites show notable species-specific differences.

In the patas monkey, the elimination of total radioactivity occurred in a biphasic manner, with the majority being eliminated in the initial phase, which had a half-life of 0.75 hours. nih.gov In contrast, the elimination of total radioactivity in the rat was significantly slower and followed a monoexponential pattern, with a half-life of 90 hours. nih.gov

The primary route of excretion in both rats and patas monkeys is via the urine. nih.gov However, the rate of excretion differs significantly between the two species. In the patas monkey, excretion was nearly complete within the first 6 hours. nih.gov In rats, the process was much slower, with only about 50% of the administered dose excreted in the first 24 hours. nih.gov After 7 days, an additional 12% was recovered from the carcasses of the rats. nih.gov Faecal excretion was a major route only in the rat. surrey.ac.uk The more rapid excretion in the patas monkey is attributed to the more extensive formation of water-soluble metabolites, such as 3-carboxylic acids and glucuronides. surrey.ac.uk

| Species | Primary Excretion Route | Rate of Excretion | Faecal Excretion |

| Rat | Urine nih.gov | Slow (50% in 24h) nih.gov | Extensive surrey.ac.uk |

| Patas Monkey | Urine nih.gov | Rapid (virtually complete in 6h) nih.gov | Not a major route surrey.ac.uk |

Species-Specific Differences in Disposition Parameters

The disposition of the novel anti-secretory agent, this compound, exhibits notable differences across various animal species, particularly between rats and patas monkeys. These variations are evident in plasma protein binding, elimination half-life, and excretion pathways.

Studies have shown that this compound's absorption is rapid and extensive in both rats and patas monkeys. nih.gov However, the subsequent elimination and distribution profiles diverge significantly.

Plasma Protein Binding:

The extent to which this compound binds to plasma proteins differs between rats and monkeys. In rats, the plasma protein binding is approximately 50-60%, whereas in patas monkeys, it is slightly higher, ranging from 50-75%. nih.gov

| Species | Plasma Protein Binding (%) |

| Rat | 50-60 |

| Patas Monkey | 50-75 |

Elimination Half-Life:

A marked difference is observed in the elimination half-life of both the unchanged drug and its metabolites. The elimination of unchanged this compound from plasma is rapid in both species, but faster in monkeys (half-life of 0.7 hours) compared to rats (half-life of 1.6 hours). nih.gov

The disparity is even more pronounced when considering the total radioactivity, which includes metabolites. In rats, the elimination of total radioactivity is very slow and follows a monoexponential pattern with a long half-life of 90 hours. nih.gov In contrast, the elimination in monkeys is biphasic, with the majority of radioactivity being eliminated in the initial phase with a half-life of 0.75 hours. nih.gov

| Species | Unchanged Drug Plasma Half-Life (hours) | Total Radioactivity Elimination Half-Life (hours) |

| Rat | 1.6 | 90 (monoexponential) |

| Patas Monkey | 0.7 | 0.75 (initial phase of biphasic elimination) |

Excretion:

The primary route of excretion for this compound and its metabolites is via the urine in both rats and patas monkeys. nih.gov However, the rate of excretion is considerably slower in rats. In the initial 24 hours following administration, only about 50% of the dose is excreted by rats, with an additional 12% remaining in the carcass after seven days. nih.gov Conversely, excretion in monkeys is nearly complete within the first 6 hours. nih.gov Fecal excretion was found to be extensive only in the rat. surrey.ac.uk

This difference in excretion rate is attributed to the more extensive formation of water-soluble metabolites, such as 3-carboxylic acids and glucuronides, in patas monkeys and humans compared to rats. surrey.ac.uk

| Species | Primary Excretion Route | Excretion Rate |

| Rat | Urine | Slow (approx. 50% in 24h) |

| Patas Monkey | Urine | Rapid (virtually complete in 6h) |

Metabolism:

Metabolic pathways for this compound also show species-specific variations. Common metabolic routes in rats, patas monkeys, and humans include ω-oxidation of the 3-methyl group to a carboxylic acid and allylic hydroxylation to a 5-hydroxylated product, which is then conjugated with glucuronic acid. surrey.ac.uk Desulphuration of the thioamide group to a nitrile also occurs. surrey.ac.uk A key difference is the aromatization of the saturated ring, which is observed in rats and humans but not in patas monkeys. surrey.ac.uk An unidentified metabolite was a major component in rat plasma during the slow elimination phase, which may contribute to the slow elimination observed in this species. surrey.ac.uk

Tissue Distribution:

In both rats and patas monkeys, the highest concentration of radioactivity was found in the stomach. nih.gov Tissue distribution studies in rats did not reveal any major depots that could account for the slow elimination. surrey.ac.uk However, factors such as tissue uptake and gastric recycling, leading to high concentrations in the stomach, might contribute to the slower elimination observed in rats. surrey.ac.uk

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of the Carbothioamide Functionality on Biological Activity

The carbothioamide group (-CSNH2) at the 8-position of the tetrahydroquinoline ring is a defining feature of Tiquinamide and is considered critical to its biological function. In the broader field of medicinal chemistry, the replacement of an amide or carboxyl group with a carbothioamide is a common bioisosteric strategy used to modulate activity, solubility, and metabolic stability. Studies on various heterocyclic scaffolds have demonstrated that the carbothioamide moiety is integral to a range of biological activities, including anti-inflammatory and enzyme inhibitory effects. researchgate.netresearchgate.netresearchgate.net

The sulfur atom in the carbothioamide group alters the electronic properties and hydrogen-bonding capacity compared to an oxygen atom in an amide. This can lead to different and potentially stronger interactions with biological targets. For instance, research on 1H-pyrazole-1-carbothioamide derivatives has highlighted the importance of this functional group for their observed biological effects. chula.ac.th While direct comparative studies on this compound versus its oxygen-containing amide analogue are not extensively detailed in available literature, the potent antisecretory profile of this compound suggests that the carbothioamide functionality is a significant contributor to its mechanism of action. nih.gov

Identification of Key Pharmacophores and Structural Determinants of Potency

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. dovepress.comnih.gov For this compound, the key pharmacophoric elements can be deduced from its fundamental structure:

The Tetrahydroquinoline Scaffold: This bicyclic ring system forms the core of the molecule, providing a rigid framework that orients the other functional groups in a specific spatial arrangement for target interaction.

The C3-Methyl Group: The methyl group at the 3-position of the saturated portion of the quinoline (B57606) ring introduces a specific steric and lipophilic feature. In SAR studies of other quinoline derivatives, the size and nature of substituents at similar positions have been shown to significantly influence potency and selectivity. nih.gov

The C8-Carbothioamide Group: As discussed, this is a primary interaction moiety, likely involved in hydrogen bonding and other key interactions within the target's binding site.

QSAR studies on other series of quinoline derivatives have consistently shown that potency is governed by a combination of electronic, steric, and hydrophobic properties. chula.ac.thnih.govchula.ac.th For example, in a study on quinolinecarbaldehyde derivatives, descriptors such as molar refractivity (a measure of steric bulk) and log P (lipophilicity) were found to be highly significant for their activity. chula.ac.th By inference, the potency of this compound and its analogues would be sensitive to modifications at these key positions that alter the molecule's size, shape, and hydrophobicity.

Computational Approaches in SAR and QSAR Analysis

Computational chemistry provides powerful tools to investigate SAR and predict the activity of novel compounds, thereby accelerating the drug discovery process. oncodesign-services.com These methods are particularly useful when experimental data is limited.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. tku.edu.tw Given this compound's potent gastric antisecretory activity, its primary pharmacological target is likely the H+/K+-ATPase, also known as the proton pump. nih.govpharmacologyeducation.org Although specific molecular docking studies for this compound with the proton pump are not prominently available in the literature, studies on other proton pump inhibitors (PPIs) reveal key interactions. frontiersin.orgnih.govresearchgate.net These studies typically show that PPIs bind within a pocket of the enzyme, forming hydrogen bonds and hydrophobic interactions with key amino acid residues, thereby inhibiting its function. frontiersin.orgoncotarget.com A hypothetical docking of this compound would likely show the carbothioamide group acting as a hydrogen bond donor and acceptor, while the quinoline ring engages in hydrophobic interactions within the binding site.

Virtual screening involves the computational screening of large libraries of compounds to identify those with a high probability of binding to a drug target. In one such initiative focused on drug repurposing for the SARS-CoV-2 pandemic, this compound was included in a library of compounds screened against the viral main protease (Mpro). researchgate.netuomustansiriyah.edu.iq This study provides a glimpse into the compound's potential interactions with other targets.

| Compound | Target | Docking Score (kcal/mol) | Normalized Therapeutic Activity Value |

| This compound | SARS-CoV-2 Main Protease | -5.80 | 0.77 |

| Table 1: Results from a virtual screening study including this compound. The normalized therapeutic activity value is derived from a binary QSAR model for antiviral activity. researchgate.netuomustansiriyah.edu.iq |

Activity cliffs are pairs of structurally similar compounds that exhibit a large difference in biological activity. mdpi.comresearchgate.net They are of significant interest in medicinal chemistry because they highlight subtle structural modifications that can lead to dramatic gains or losses in potency. researchgate.netmdpi.com While no specific activity cliff analyses have been published for a series of this compound analogues, studies on related quinoline derivatives have revealed this phenomenon. For example, in a set of compounds targeting a G protein-coupled receptor kinase, the replacement of a quinoline ring with a 1,8-naphthyridine (B1210474) ring—a difference of a single nitrogen atom—was shown to increase potency by nearly three orders of magnitude. redalyc.orgscielo.org.mx This demonstrates that the electronic properties of the aromatic system are a critical determinant of activity. Such findings underscore that even minor modifications to the this compound scaffold could lead to significant changes in its antisecretory effects, making activity cliff analysis a valuable prospective tool for lead optimization.

Advanced Analytical Methodologies for Tiquinamide Research

Chromatographic Techniques for Analysis and Purity Assessment

Chromatography is a powerful technique used to separate, identify, and purify the components of a mixture. youtube.com For pharmaceutical compounds like Tiquinamide, chromatographic methods are indispensable for purity assessment and for monitoring the presence of any degradation products or impurities that could affect its efficacy or safety. moravek.com

High-Performance Liquid Chromatography (HPLC) with Ultraviolet Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its ability to separate and quantify components in a liquid sample with high resolution and sensitivity. moravek.com When coupled with an Ultraviolet (UV) detector, HPLC becomes a robust method for assessing the purity of compounds that contain a chromophore, a part of the molecule that absorbs UV light. The technique separates compounds based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. moravek.comcore.ac.uk

For a compound like this compound, a typical HPLC-UV method would be developed to ensure that the main peak, representing this compound, is well-resolved from any peaks corresponding to impurities or degradation products. lcms.cz The selection of the stationary phase, typically a C18 reversed-phase column, and the optimization of the mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol) are critical method development steps. core.ac.uknih.gov The UV detector is set to a wavelength where this compound exhibits maximum absorbance, thereby maximizing the sensitivity of the analysis. nih.govnuv.ac.in The area under the chromatographic peak is proportional to the concentration of the compound, allowing for precise quantification and purity determination. researchgate.net

Table 1: Illustrative HPLC-UV Parameters for Pharmaceutical Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 (5 µm, 250 x 4.6 mm) | Separates compounds based on hydrophobicity. nih.gov |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH adjusted) | Elutes the compounds from the column; composition is optimized for best separation. core.ac.uk |

| Flow Rate | 1.0 - 1.5 mL/min | Controls the speed of the separation and analysis time. nih.gov |

| Detection | UV Spectrophotometer (e.g., 210-280 nm) | Detects and quantifies the compound based on its UV absorbance. nih.govjfda-online.com |

| Injection Volume | 10 - 50 µL | The amount of sample introduced into the system. nih.gov |

| Column Temp. | 25 - 50 °C | Affects viscosity and can improve peak shape and separation efficiency. nih.gov |

Thin-Layer Chromatography (TLC) for Degradation Product Monitoring

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique used for identifying compounds and checking the purity of a sample. sigmaaldrich.comumich.edu It is particularly useful for monitoring the progress of chemical reactions and for detecting the formation of degradation products in stability studies. umich.edurroij.com The technique involves spotting the sample onto a plate coated with a thin layer of an adsorbent, such as silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable solvent system (mobile phase). umich.edu As the mobile phase moves up the plate by capillary action, it carries the sample components at different rates, leading to their separation. umich.edu

In the context of this compound, TLC can effectively monitor its stability under various stress conditions (e.g., acid, base, heat). If this compound degrades, new spots corresponding to the degradation products will appear on the chromatogram. rroij.com The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter used for identification. youtube.com The appearance of additional spots on the TLC plate provides a clear indication of impurity or degradation. rroij.com For instance, a study on bacterial exopolysaccharides demonstrated how TLC can be used to monitor both the formation of a product and the degradation or consumption of starting materials over time. researchgate.net

Method Development for Unionized State Chromatography

For basic compounds like this compound, chromatographic behavior on a polar adsorbent like silica gel is highly dependent on the ionization state of the molecule. tandfonline.com The ionized form of a basic compound will be more strongly adsorbed to the silica than its unionized counterpart, leading to low mobility on the TLC plate. tandfonline.com Therefore, to achieve effective separation and meaningful Rf values, it is crucial to perform the chromatography in a basic solvent system that suppresses the ionization of the compound. tandfonline.com

A systematic approach to developing such methods was demonstrated in a study involving this compound and other basic compounds. tandfonline.comnih.gov This research established a useful correlation between the Rf value and the dielectric constant of the eluting solvent mixture when the compounds were chromatographed on silica in their unionized state. nih.gov A ranking system for TLC solvent mixtures based on their dielectric constants was devised, providing a predictable way to select appropriate mobile phases. tandfonline.comnih.gov It was shown that for basic compounds like this compound, meptazinol, and ciclazindol, a good correlation existed between their Rf values and the dielectric constant of the solvent mixture. nih.gov This allows researchers to predict the chromatographic behavior in different solvent systems after determining it in just one or two, streamlining method development. tandfonline.com

Table 2: Correlation of Solvent Dielectric Constant and Rf Value for this compound in an Unionized State

| Solvent System (example compositions) | Dielectric Constant (Calculated) | This compound Rf Value |

|---|---|---|

| Chloroform-Methanol-Ammonia | High | High |

| Ethyl Acetate-Methanol-Ammonia | Medium-High | Medium |

| Diethyl Ether-Methanol-Ammonia | Low-Medium | Low |

Note: This table is illustrative, based on the principle that for basic compounds on silica, a higher dielectric constant of the basic mobile phase generally leads to a higher Rf value. The study found a good correlation, allowing for systematic solvent selection. tandfonline.comnih.gov

Spectroscopic Characterization in Mechanistic and Metabolic Research

Spectroscopic techniques are essential tools for elucidating the structure of molecules and studying their chemical properties. In mechanistic and metabolic research, spectroscopy helps to identify the chemical structure of metabolites and understand the molecular interactions of a drug. sciety.orgnih.gov

In the study of this compound, various spectroscopic methods would be applied. Fourier-Transform Infrared (FTIR) Spectroscopy can be used to identify the key functional groups within the this compound molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. mdpi.com Any metabolic modification to the molecule, such as hydroxylation or demethylation, would result in changes to the FTIR spectrum, allowing for the characterization of metabolic pathways.

Raman Spectroscopy provides complementary information to FTIR, offering insights into the molecular structure, particularly for non-polar bonds. researchgate.net It can be used to characterize the fundamental vibrations of the molecular skeleton. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy , often used as a detector in HPLC, is based on the absorption of light by chromophores in the molecule. mdpi.com Changes to the chromophore during metabolism would alter the UV-Vis spectrum, which can be a useful tool for detecting metabolic changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful techniques for complete structural elucidation. By analyzing the magnetic properties of atomic nuclei, NMR can provide detailed information about the carbon-hydrogen framework of this compound and its metabolites, revealing the precise location of any structural changes.

Finally, Mass Spectrometry (MS) , especially when coupled with a chromatographic technique like HPLC (LC-MS), is a highly sensitive method used to determine the molecular weight of this compound and its metabolites. By fragmenting the molecules and analyzing the resulting patterns, MS can provide definitive structural information, making it an indispensable tool in metabolic research. moravek.comlcms.cz

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Meptazinol |

| Ciclazindol |

| Fentiazac |

| Oxaprozin |

| Metformin |

| Acetonitrile |

| Methanol |

| Chloroform |

| Ethyl Acetate |

| Diethyl Ether |

Future Directions and Unexplored Research Avenues for Tiquinamide

Exploration of Novel Molecular Targets Beyond Established Pathways

While the interaction of Tiquinamide with the S100A9 protein, a key factor in the recruitment and accumulation of MDSCs, is a known mechanism, the possibility of other molecular targets remains a significant area for future exploration. nih.gov Identifying novel targets is crucial for understanding the full spectrum of this compound's effects and for uncovering new potential therapeutic indications.

Future research should focus on:

Broad-Spectrum Kinase Profiling: Many signaling pathways that regulate immune cell function are controlled by kinases. nih.gov Screening this compound against a comprehensive panel of kinases could reveal unexpected inhibitory activities relevant to its immunomodulatory effects.

Investigating Non-S100 Calcium-Binding Proteins: Given its interaction with S100A9, exploring this compound's affinity for other members of the S100 protein family or other calcium-binding proteins involved in inflammation and cell signaling could yield new insights.

Targeting Alternative Immunosuppressive Pathways: Research could investigate whether this compound interacts with other key immune regulatory pathways, such as the CD40/CD40L axis, which is pivotal in mediating communication between innate and adaptive immune cells and represents an attractive target for therapeutic intervention. eledon.com Disrupting such pathways could contribute to a more comprehensive immunomodulatory effect.

Unbiased Target Identification: Employing functional genomic tools and chemical proteomics can help identify direct binding partners of this compound within the cellular environment, potentially uncovering targets that are not obvious from its known pharmacology. nih.gov

Table 1: Potential Areas for Novel Molecular Target Exploration for this compound

| Research Area | Rationale | Potential Impact |

|---|---|---|

| Kinase Panels | Kinases are central regulators of immune cell signaling pathways. nih.gov | Discovery of new mechanisms of action and potential for combination therapies. |

| CD40/CD40L Pathway | A key co-stimulatory pathway that governs innate and adaptive immune responses. eledon.com | Broadening the immunomodulatory applications of this compound analogues. |

| Other S100 Proteins | Structural similarity to the known target S100A9 suggests potential for broader family interaction. | A more complete understanding of this compound's effect on calcium-dependent signaling. |

| Chemokine Receptors | Receptors like CXCR2 are involved in the migration of MDSCs to tumor or inflammation sites. | Identifying a more direct mechanism for inhibiting MDSC recruitment. |

In-Depth Mechanistic Studies on Immune System Modulation

The current understanding that this compound reduces the infiltration and accumulation of MDSCs provides a strong starting point. nih.gov However, the precise molecular events that follow this interaction and the compound's broader impact on the complex immune network require more detailed investigation.

Key areas for in-depth mechanistic studies include:

Downstream Effects of S100A9 Inhibition: Elucidating the full cascade of events following this compound's binding to S100A9 is necessary. This includes studying the impact on downstream signaling pathways within MDSCs, such as the activation of STAT3, which is linked to cell proliferation and the expression of immunosuppressive factors like IL-6. nih.gov

Impact on MDSC Subsets: MDSCs are a heterogeneous population, broadly categorized as monocytic (M-MDSC) and granulocytic (G-MDSC). nih.gov Research is needed to determine if this compound affects these subsets differently, which could have significant implications for its therapeutic application in various diseases.

Modulation of Other Immune Cells: The suppression of MDSCs is likely to have secondary effects on other immune cell populations. Studies should investigate how this compound indirectly affects the activation, proliferation, and function of effector cells like CD4+ and CD8+ T cells, as well as natural killer (NK) cells and macrophages. mdpi.com

Influence on the Tumor Microenvironment (TME): Beyond direct effects on immune cells, research should explore how this compound alters the broader TME. This includes its impact on angiogenesis, the expression of other cytokines and chemokines, and the potential to overcome tumor-induced immune evasion. keytrudahcp.com

Table 2: Focus Areas for Mechanistic Studies on this compound's Immune Modulation

| Mechanistic Question | Experimental Approach | Desired Insight |

|---|---|---|

| Effect on MDSC Subsets | Flow cytometry analysis of M-MDSC vs. G-MDSC populations after treatment. | Determine selectivity and differential impact on MDSC subtypes. nih.gov |

| Downstream Signaling | Western blot or phospho-flow cytometry for key proteins like STAT3, ERK, and NF-κB. | Map the intracellular signaling cascade triggered by this compound. frontiersin.org |

| Impact on T-Cell Function | Co-culture assays of T-cells with this compound-treated MDSCs. | Quantify the restoration of anti-tumor T-cell activity. |

| Cytokine Profile Alterations | Cytokine array analysis of plasma or tissue culture supernatant. | Understand the broader shift in the inflammatory environment. frontiersin.org |

Rational Design and Synthesis of this compound Analogues with Enhanced Selectivity

While this compound has demonstrated activity, the principles of medicinal chemistry and rational drug design offer a pathway to developing analogues with improved properties. mpdkrc.edu.inbenthamscience.com The goal is to create new chemical entities based on the this compound scaffold that possess enhanced selectivity for their target(s), greater potency, and optimized pharmacokinetic profiles.

Strategies for the rational design of this compound analogues include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a systematic series of analogues by modifying different parts of the this compound molecule (the quinoline (B57606) core, the amide linker, and the thiocarboxamide group) is essential. Evaluating these new compounds will establish a clear SAR, guiding future design efforts toward more potent molecules.

Increasing Target Selectivity: Based on a detailed understanding of this compound's binding site on S100A9 (or other identified targets), analogues can be designed to form more specific or stronger interactions. This could involve introducing functional groups that exploit unique features of the target's binding pocket, thereby reducing off-target effects. nih.gov

Improving Drug-like Properties: Modifications can be made to the this compound structure to enhance its metabolic stability, solubility, and bioavailability. google.com For instance, introducing groups that block sites of metabolism can prolong the compound's half-life and therapeutic effect. benthamscience.com

Table 3: Strategies for the Rational Design of this compound Analogues

| Design Strategy | Objective | Example Modification |

|---|---|---|

| Structure-Activity Relationship (SAR) | Identify key chemical features required for biological activity. | Systematically alter substituents on the quinoline ring. |

| Bioisosteric Replacement | Improve potency, selectivity, or pharmacokinetic properties. | Replace the thiocarboxamide group with other hydrogen-bonding moieties. |

| Conformational Locking | Reduce flexibility to favor the active conformation for target binding. | Introduce cyclic constraints or rigid linkers into the molecule's backbone. |

| Metabolic Blocking | Increase metabolic stability and in vivo half-life. | Introduce fluorine or a t-butyl group at metabolically labile positions. benthamscience.com |

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Research

The use of large-scale "omics" technologies can provide a holistic and unbiased view of the biological changes induced by this compound, moving beyond single-pathway analysis. biobide.comnih.gov These high-throughput methods are powerful tools for hypothesis generation, biomarker discovery, and understanding mechanisms of action. frontiersin.org

Applications of omics technologies in this compound research include:

Proteomics: The large-scale study of proteins can be used to identify this compound's direct and indirect targets. humanspecificresearch.org Techniques like thermal proteome profiling or chemical proteomics can identify which proteins physically bind to the compound. Comparing the proteomes of treated versus untreated cells can reveal changes in protein expression that point to modulated pathways. biobide.com

Metabolomics: This technology analyzes the complete set of small-molecule metabolites in a biological sample. Applying metabolomics to this compound research can reveal how the compound alters the metabolic state of immune cells or cancer cells, providing insights into functional changes that are not apparent from genomics or proteomics alone. humanspecificresearch.org

Transcriptomics: Analyzing the full set of RNA transcripts (the transcriptome) with techniques like RNA-sequencing can show how this compound treatment alters gene expression. This can help identify entire pathways that are upregulated or downregulated, providing a broad overview of the cellular response to the drug. biobide.com

Genomics: While less likely to be used for mechanism of action for a non-covalent inhibitor, genomic approaches can help identify genetic biomarkers that predict sensitivity or resistance to this compound treatment in different patient populations. biobide.com

Table 4: Application of Omics Technologies in this compound Research

| Omics Technology | Key Application | Potential Discovery |

|---|---|---|

| Proteomics | Identify protein binding partners and expression changes. humanspecificresearch.org | Uncover novel molecular targets and off-target effects. |

| Metabolomics | Profile changes in cellular metabolic pathways. humanspecificresearch.org | Reveal functional shifts in energy usage or biosynthesis in target cells. |

| Transcriptomics | Measure global changes in gene expression. biobide.com | Identify entire signaling or regulatory networks modulated by this compound. |

| Integrative Multi-Omics | Combine datasets from different omics platforms. | Build a comprehensive model of this compound's mechanism of action. mdpi.com |

Computational Modeling for Predictive Biology and Compound Optimization

Computational modeling and simulation offer powerful in silico tools to accelerate the research and development process for this compound and its analogues. mdic.org These approaches can reduce the time and cost associated with laboratory experiments by predicting molecular interactions and biological effects. researchgate.net

Future applications of computational modeling include:

Molecular Docking and Virtual Screening: If the three-dimensional structure of a target protein like S100A9 is known, molecular docking can be used to predict how this compound and its potential analogues bind to it. This can guide the rational design of new compounds with improved binding affinity and selectivity. nih.gov Virtual screening can computationally test thousands of potential molecules for their ability to bind to the target.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the this compound-target complex over time. This provides insights into the stability of the interaction and the specific conformational changes that occur upon binding, which is critical for understanding the mechanism of action at an atomic level. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: By building mathematical models that correlate the chemical structures of different this compound analogues with their observed biological activity, QSAR can be used to predict the potency of newly designed, unsynthesized compounds.

Table 5: Computational Modeling Approaches for this compound Research

| Modeling Technique | Purpose | Outcome |

|---|---|---|

| Molecular Docking | Predict binding mode and affinity of ligands to a target protein. | Prioritization of analogues for synthesis and experimental testing. |

| Molecular Dynamics | Simulate the physical movements and stability of the drug-target complex. | Detailed insight into binding mechanics and conformational changes. mdpi.com |

| QSAR | Correlate chemical structure with biological activity. | Predictive models to guide the design of more potent analogues. |

| Systems Biology Modeling | Simulate the effect of the drug on complex biological networks. nih.gov | Predictions of in vivo efficacy and emergent effects on the immune system. |

常见问题

Q. Q1. How should I design an experiment to evaluate Tiquinamide’s pharmacological mechanisms while ensuring methodological rigor?

Answer:

- Hypothesis-Driven Design: Align your experiment with a clear hypothesis, such as "this compound inhibits [specific enzyme/pathway] in [cell/organism model]." Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives .

- Controls and Variables: Include positive/negative controls (e.g., known inhibitors) and standardize variables (e.g., dosage, exposure time) to minimize confounding factors. Reference protocols from primary literature on similar compounds .

- Reproducibility: Document all steps (e.g., buffer concentrations, sample preparation) as per guidelines in . Use statistical power analysis to determine sample size .

Q. Q2. What methodologies are optimal for distinguishing this compound’s efficacy from placebo effects in preclinical studies?

Answer:

- Blinded Studies: Implement double-blinding in animal/human trials to reduce bias. Use randomization for treatment allocation .

- Quantitative Metrics: Measure biomarkers (e.g., enzyme activity, gene expression) alongside behavioral/clinical outcomes. Cross-validate results using orthogonal assays (e.g., HPLC for pharmacokinetics) .

- Ethical Compliance: Follow institutional review board (IRB) protocols for humane endpoints and data transparency .

Advanced Research Questions

Q. Q3. How can I resolve contradictions in this compound’s reported bioactivity across different studies?

Answer:

- Systematic Review: Conduct a Cochrane-style review () to aggregate data, assess study quality (e.g., risk of bias), and identify confounding variables (e.g., dosage variance, model organisms).

- Meta-Analysis: Statistically integrate datasets using tools like RevMan to quantify heterogeneity (e.g., I² statistic). Explore subgroup analyses (e.g., species-specific responses) .

- Mechanistic Replication: Re-test conflicting results under standardized conditions (e.g., identical cell lines, assay protocols) to isolate variables .

Q. Q4. What strategies ensure robust integration of qualitative and quantitative data in this compound toxicity studies?

Answer:

- Mixed-Methods Design: Combine quantitative metrics (e.g., LD50, histopathology) with qualitative data (e.g., patient/provider interviews on side effects). Use triangulation to validate findings .

- Iterative Analysis: Apply grounded theory () to iteratively code qualitative data (e.g., NVivo) while correlating emergent themes with statistical trends (e.g., SPSS/R) .

- Ethnographic Context: Document environmental/behavioral factors (e.g., drug adherence in trials) that may explain quantitative outliers .

Data Analysis and Interpretation

Q. Q5. How do I select appropriate statistical models for analyzing this compound’s dose-response relationships?

Answer:

- Nonlinear Regression: Fit dose-response curves using tools like GraphPad Prism (e.g., sigmoidal models for IC50/EC50 calculations). Validate assumptions (e.g., normality, homoscedasticity) .

- Machine Learning: Apply clustering algorithms (e.g., k-means) to identify subpopulations with divergent responses. Use cross-validation to avoid overfitting .

- Sensitivity Analysis: Test model robustness by varying input parameters (e.g., confidence intervals, bootstrap resampling) .

Q. Q6. What frameworks address ethical dilemmas in this compound trials involving vulnerable populations (e.g., pediatric patients)?

Answer:

- PICO Framework: Structure research questions around Population (e.g., children with [condition]), Intervention (this compound), Comparator (standard care), and Outcomes (e.g., safety, efficacy) .

- Beneficence vs. Autonomy: Balance risk-benefit ratios using IRB guidelines. Obtain informed consent via age-appropriate protocols (e.g., assent forms for minors) .

Literature and Peer Review

Q. Q7. How do I systematically review this compound literature to identify knowledge gaps without bias?

Answer:

- PRISMA Guidelines: Follow Preferred Reporting Items for Systematic Reviews to screen, select, and appraise studies. Use tools like Rayyan for collaborative screening .

- Critical Appraisal: Assess study quality via tools like GRADE () or CASP checklists. Flag conflicts of interest (e.g., industry-funded studies) .

- Gap Analysis: Map findings to frameworks like SWOT (Strengths, Weaknesses, Opportunities, Threats) to prioritize understudied areas (e.g., long-term toxicity) .

Q. Q8. What are common pitfalls in interpreting this compound’s mechanism of action, and how can they be avoided?

Answer:

- Overinterpretation: Avoid conflating correlation with causation. Use knockdown/knockout models (e.g., CRISPR) to confirm target engagement .

- Publication Bias: Search grey literature (e.g., clinical trial registries) for negative results omitted from journals .

- Peer Review: Pre-submission reviews by domain experts can identify unsupported claims (e.g., overstated efficacy without dose-response validation) .

Advanced Methodological Challenges

Q. Q9. How can I design a longitudinal study to assess this compound’s chronic effects while mitigating attrition bias?

Answer:

- Retention Strategies: Use incentives (e.g., monetary, follow-up reminders) and minimize participant burden (e.g., shorter surveys, remote monitoring) .

- Missing Data Handling: Apply multiple imputation or maximum likelihood estimation for incomplete datasets. Document attrition reasons transparently .

Q10. What iterative approaches are effective for refining this compound research questions during exploratory studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。